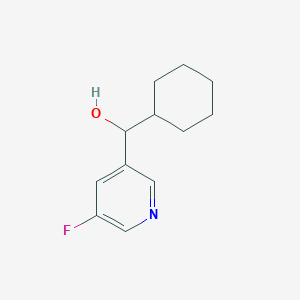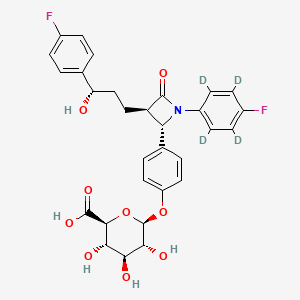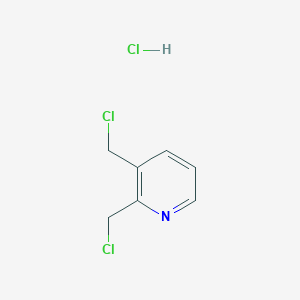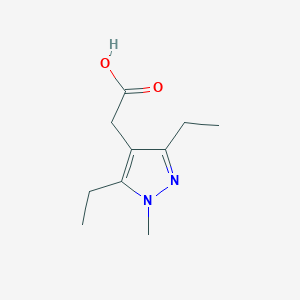![molecular formula C16H13N3O4S B1453278 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)essigsäure CAS No. 1325306-47-5](/img/structure/B1453278.png)
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)essigsäure
Übersicht
Beschreibung
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Linoleatoxygenase-Aktivität
Diese Verbindung wurde auf ihr Potenzial hin untersucht, die Aktivität von Säugetier-15-Lipoxygenasen (ALOX15) zu hemmen, die lipidperoxidierende Enzyme sind. Diese Enzyme spielen eine Rolle in verschiedenen Krebs- und Entzündungsmodellen, was sie zu einem Ziel für pharmakologische Forschung macht. Die Hemmung von ALOX15 könnte zur Entwicklung neuer Behandlungen für Krankheiten führen, bei denen Linolsäure- und Arachidonsäure-abgeleitete Metaboliten pathologisch bedeutsam sind .
Synthese pharmakologisch aktiver Metallkomplexe
Die verwandte Verbindung, 4-Methoxyphenylessigsäure, wurde als Ligand zur Synthese pharmakologisch wichtiger zweikerniger Gallium(III)- und Phenylzinn(IV)-Carboxylmetallkomplexe verwendet. Diese Komplexe haben potenzielle Anwendungen in der medizinischen Chemie aufgrund ihrer einzigartigen Eigenschaften und Wechselwirkungen mit biologischen Systemen .
Antibakterielle Anwendungen
Vorläufige Screenings haben gezeigt, dass Derivate dieser Verbindung eine moderate antibakterielle Wirkung gegen verschiedene Bakterienstämme zeigen, darunter S. aureus, E. faecalis, E. coli und K. pneumoniae. Dies deutet auf das Potenzial für die Entwicklung neuer antibakterieller Mittel hin .
Anti-HIV-Aktivität
Indol-Derivate, die einen gemeinsamen Pharmakophor mit der betreffenden Verbindung teilen, sollen vielversprechend in der Anti-HIV-Aktivität sein. Molekular-Docking-Studien dieser Derivate deuten auf das Potenzial für die Entwicklung neuer Anti-HIV-Medikamente hin .
Allosterische Hemmungsstudien
Die Verbindung war Teil von Studien zur Definition eines gemeinsamen Pharmakophors, der für die allosterische Hemmung entscheidend ist. Diese Forschung ist bedeutsam für das Verständnis, wie chemische Modifikationen Enzym-Inhibitor-Wechselwirkungen verändern können, was für die Entwicklung effektiverer Medikamente entscheidend ist .
Pharmakologische Evolution
Die Forschung an N-Heterocyclen, zu denen auch Verbindungen wie die hier vorliegende gehören, hat aufgrund ihrer Vielseitigkeit in wichtigen Bereichen zugenommen. Diese Verbindungen werden durch neue Strategien synthetisiert und auf ihre Wirksamkeit gegen typische Medikamente getestet, was ihr Potenzial in der pharmakologischen Evolution zeigt .
Biochemische Analyse
Biochemical Properties
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as lipoxygenases . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects.
Cellular Effects
The effects of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of lipoxygenases by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that continuous exposure to 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the detoxification and excretion of the compound, ensuring that it does not accumulate to toxic levels in the body.
Transport and Distribution
The transport and distribution of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution to target tissues . Additionally, binding proteins can sequester the compound within certain cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound can significantly impact its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-22-12-5-2-10(3-6-12)15-18-16(23-19-15)11-4-7-13(17-8-11)24-9-14(20)21/h2-8H,9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFFINICRRLMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1453200.png)
![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)





![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
